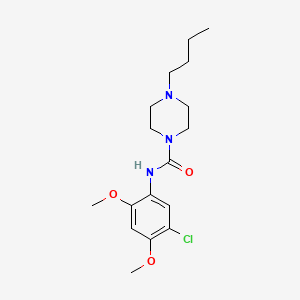![molecular formula C17H18N2O4S B4727473 methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)
methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is a yellow powder that is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate involves the reaction of the thiol group with the carbon disulfide moiety to form a dithiocarbamate. This dithiocarbamate can then react with various biological molecules such as proteins and enzymes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high sensitivity and selectivity for detecting thiols. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biological molecules. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a versatile compound with various applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and anti-cancer properties. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the use of this compound, including the development of new fluorescent probes and the exploration of its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate has various applications in scientific research. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been used as a precursor for the synthesis of other compounds with potential biological activity.
Propiedades
IUPAC Name |
methyl 4-[(3,4-dimethoxyphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-14-9-8-13(10-15(14)22-2)19-17(24)18-12-6-4-11(5-7-12)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGCKSOUYFSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide](/img/structure/B4727397.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)
![N-[4-(allyloxy)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4727426.png)

![N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4727434.png)


![1-butyl-6-cyclopropyl-3-methyl-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727460.png)
![2-(2-chlorophenyl)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4727463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4727464.png)

![5-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4727494.png)